Bicillin L-A
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Overview
Description
Benzathine benzylpenicillin, also known as benzathine penicillin G, is an antibiotic medication used to treat a variety of bacterial infections. It is particularly effective against infections such as strep throat, diphtheria, syphilis, and yaws. Additionally, it is used to prevent rheumatic fever . This compound is administered via intramuscular injection and is known for its long-acting properties due to the slow release of benzylpenicillin from the benzathine component .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzathine benzylpenicillin is synthesized by combining benzylpenicillin with benzathine. The process involves the reaction of benzylpenicillin with N,N’-dibenzylethylenediamine to form the benzathine salt. This reaction typically occurs in an aqueous medium under controlled pH conditions .
Industrial Production Methods: Industrial production of benzathine benzylpenicillin involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the preparation of benzylpenicillin, followed by its reaction with benzathine. The product is then purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Benzathine benzylpenicillin undergoes various chemical reactions, including hydrolysis and degradation. It is relatively stable under acidic conditions but can hydrolyze in alkaline conditions .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water and can be accelerated by acidic or basic conditions.
Degradation: Can occur in the presence of strong acids or bases, leading to the breakdown of the penicillin structure.
Major Products Formed: The primary product of hydrolysis is benzylpenicilloic acid, which results from the opening of the beta-lactam ring .
Scientific Research Applications
Benzathine benzylpenicillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the stability and degradation of beta-lactam antibiotics.
Biology: Employed in studies related to bacterial resistance and the mechanism of action of antibiotics.
Industry: Utilized in the pharmaceutical industry for the production of long-acting antibiotic formulations.
Mechanism of Action
Benzathine benzylpenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis . The benzathine component ensures a slow and sustained release of benzylpenicillin, making it a long-acting antibiotic .
Comparison with Similar Compounds
Benzylpenicillin: A natural penicillin with a similar mechanism of action but shorter duration of action.
Procaine benzylpenicillin: Another long-acting penicillin, but with a different release profile and duration.
Uniqueness: Benzathine benzylpenicillin is unique due to its prolonged duration of action, which is achieved through the slow release of benzylpenicillin from the benzathine salt. This property makes it particularly useful for conditions requiring long-term antibiotic coverage, such as rheumatic fever prophylaxis .
Properties
Molecular Formula |
C48H56N6O8S2 |
---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
benzyl-[2-(benzylazaniumyl)ethyl]azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1 |
InChI Key |
BVGLIYRKPOITBQ-ANPZCEIESA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |
Origin of Product |
United States |
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